

Physical and chemical properties of N-Propargylglycine.

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N-Propargylglycine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

N-Propargylglycine (N-PPG) is a synthetic amino acid derivative that has garnered significant interest in the scientific community for its potent and irreversible inhibition of proline dehydrogenase (PRODH), a key mitochondrial enzyme. This technical guide provides a comprehensive overview of the physical and chemical properties of **N-Propargylglycine**, detailed experimental protocols, and a summary of its biological mechanism of action, designed to support its application in research and drug development.

Core Physical and Chemical Properties

N-Propargylglycine is a white to off-white crystalline solid. Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental design and execution.



Property	Value	Source(s)
Molecular Formula	C ₅ H ₇ NO ₂	[1]
Molecular Weight	113.11 g/mol	[1]
CAS Number	23235-01-0 (L-isomer)	[1]
Melting Point	235-239 °C	[1][2]
Predicted Boiling Point	272.1 ± 35.0 °C	[1]
Predicted pKa	2.04 ± 0.10	[1]
Appearance	White to pale yellow powder	[1]
Solubility	Soluble in aqueous buffers such as PBS (~10 mg/mL for the hydrochloride salt), and organic solvents like ethanol and DMSO (~20 mg/mL for the hydrochloride salt).	[3]

Spectral Data Summary

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **N-Propargylglycine**.



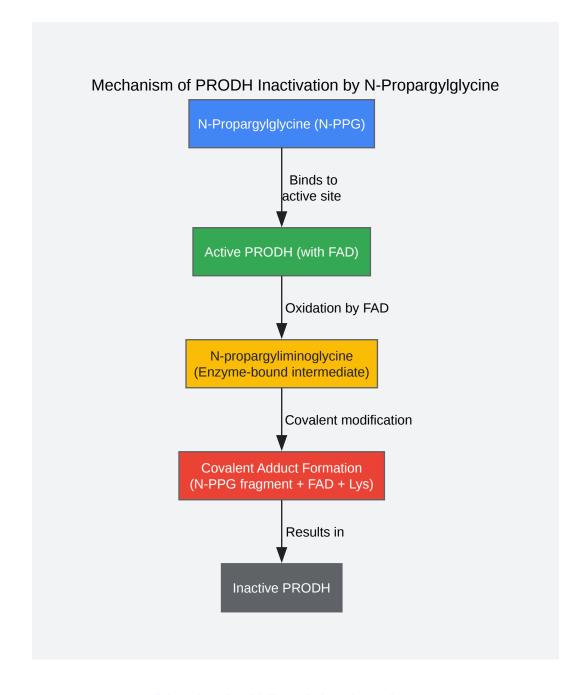
Spectroscopy	Data Highlights
¹H NMR	A predicted ¹ H NMR spectrum in D ₂ O is available.[4] Experimental spectra have been recorded in Na ₂ HPO ₄ buffer.[5]
Mass Spectrometry	N-Propargylglycine and its derivatives have been analyzed by nanospray QqTOF mass spectrometry.[5] Inactivation of PRODH results in a covalent adduct with a mass increase corresponding to the inhibitor fragment.[5][6]
Infrared (IR)	Specific IR spectral data for N-Propargylglycine is not readily available in the reviewed literature.

Mechanism of Action: Irreversible Inhibition of Proline Dehydrogenase

N-Propargylglycine acts as a mechanism-based, irreversible "suicide" inhibitor of proline dehydrogenase (PRODH), a flavoenzyme located in the inner mitochondrial membrane that catalyzes the first step in proline catabolism.[6][7][8] The inactivation process is a result of covalent modification of the enzyme's flavin adenine dinucleotide (FAD) cofactor.

The proposed mechanism involves the initial oxidation of **N-Propargylglycine** by PRODH to form N-propargyliminoglycine.[5] This intermediate then leads to the formation of a covalent adduct between a three-carbon fragment of the inhibitor, the N5 atom of the FAD cofactor, and the ε -amino group of a conserved lysine residue within the enzyme's active site.[5][9] This covalent modification irreversibly inactivates the enzyme.





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Mechanism of PRODH inactivation by **N-Propargylglycine**.

Signaling Pathway: Induction of Mitochondrial Unfolded Protein Response

Beyond its direct enzymatic inhibition, the covalent modification of PRODH by **N- Propargylglycine** leads to the rapid degradation of the enzyme.[7] This event is recognized as a mitochondrial stress signal, triggering the mitochondrial unfolded protein response (UPRmt).

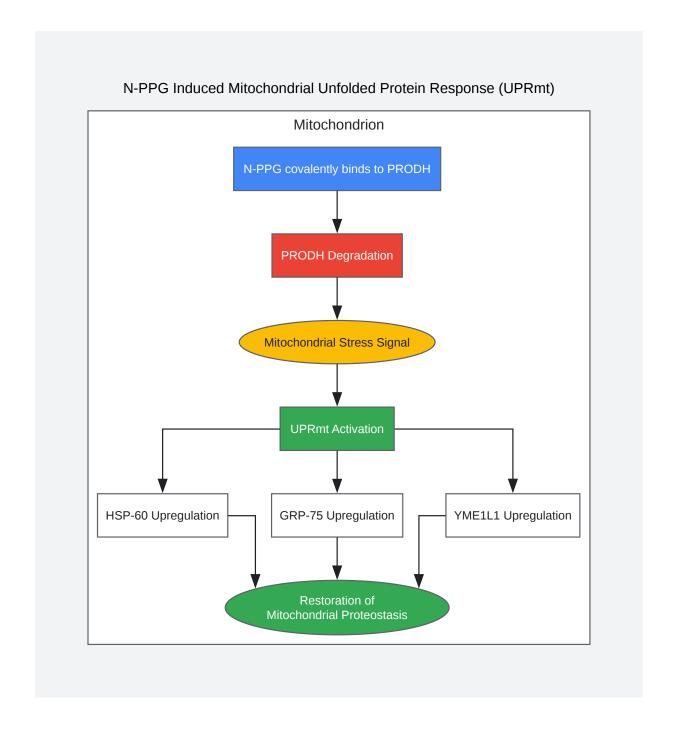


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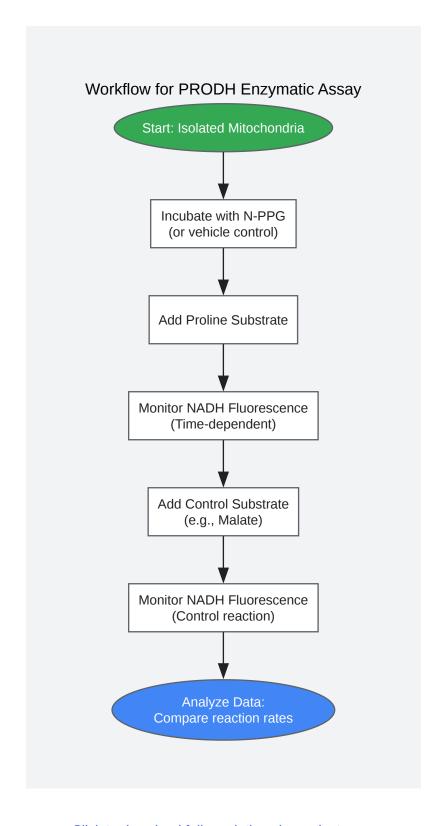
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[7][8] The activation of UPRmt involves the upregulation of mitochondrial chaperone proteins such as HSP-60 and GRP-75, as well as the inner mitochondrial membrane protease YME1L1. [7][8] This response aims to restore mitochondrial proteostasis.









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